molecular formula C15H13N3OS B2470299 2-(Benzylsulfanyl)-7-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one CAS No. 306979-20-4

2-(Benzylsulfanyl)-7-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one

Cat. No. B2470299
CAS RN: 306979-20-4
M. Wt: 283.35
InChI Key: YUNNNNOUEYXESO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylsulfanyl)-7-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one, also known as BMPT, is a heterocyclic organic compound with a wide range of applications in the scientific research field. BMPT is a synthesized compound used in organic synthesis and medicinal chemistry. It is a highly versatile molecule and has been used in many different areas of research, including organic synthesis, drug discovery, and medicinal chemistry.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques: A study by Le Falher et al. (2014) described a method for synthesizing pyridyl-substituted 1,3,5-triazines, which could be applicable to compounds like 2-(Benzylsulfanyl)-7-methyl-4H-pyrido1,2-atriazin-4-one. They used a cyclocondensation process involving 4H-pyrido[1,3]oxazin-4-ones and amidines.
  • One-Pot Synthesis Approaches: Research by Dagdag (2022) detailed a straightforward one-pot synthesis method for producing 2-dialkylamino-4H-pyrido[1,2-a][1,3,5]triazin-4-ones, indicating a simplified process for creating similar compounds.

Potential Applications

  • Medicinal Chemistry: A paper by Dagdag et al. (2021) discussed the synthesis of novel 2-diethylamino-4H-7-(Het) aryl pyrido[1,2-a][1,3,5]triazin-4-ones, highlighting their potential in medicinal chemistry. The compounds were synthesized, purified, and characterized for future evaluation in this field.

Chemical Reactions and Transformations

  • Cross-Coupling Reactions: The work by Courme et al. (2008) investigated the functionalization of a triazine ring using Sonogashira coupling, which could be relevant for modifying 2-(Benzylsulfanyl)-7-methyl-4H-pyrido1,2-atriazin-4-one.
  • Condensation Reactions: Egorov et al. (2012) studied the Chichibabin-type condensation of cyclic ketones with 1,2,4-triazines, providing insights into possible chemical transformations of related compounds.

Structural and Physical Properties

  • Molecular Structure Analysis: A study by Insuasty et al. (2006) on 2-ethylsulfanyl-7-methyl-4-(4-methylphenyl)pyrazolo[1,5-a][1,3,5]triazine provided detailed insights into the bond fixation and molecular structure of similar compounds.

properties

IUPAC Name

2-benzylsulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-11-7-8-13-16-14(17-15(19)18(13)9-11)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNNNNOUEYXESO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylsulfanyl)-7-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one

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